molecular formula C12H11N B12284979 2-Cyclopropylquinoline

2-Cyclopropylquinoline

Cat. No.: B12284979
M. Wt: 169.22 g/mol
InChI Key: MKEUDOGZIJGFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylquinoline is a heterocyclic aromatic compound that features a quinoline core with a cyclopropyl group attached at the second position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylquinoline can be achieved through several methods. One notable method involves the isomerization of a terminal olefin followed by enamide-ene or diene metathesis . This method allows for the construction of the quinoline core with a chiral cyclopropane substituent. Another approach involves the use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to introduce the cyclopropyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and sustainable methods. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s unique structure allows it to bind effectively to these targets, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Comparison: this compound stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

2-cyclopropylquinoline

InChI

InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-12(13-11)10-5-6-10/h1-4,7-8,10H,5-6H2

InChI Key

MKEUDOGZIJGFJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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